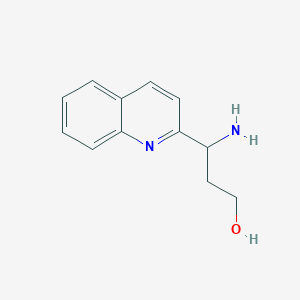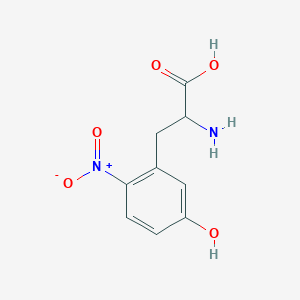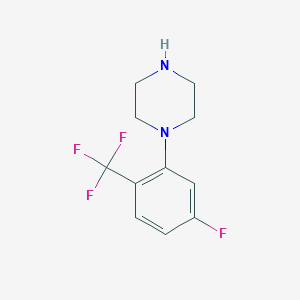
1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine is a chemical compound that belongs to the piperazine class. Piperazines are known for their wide range of biological activities and are often used in medicinal chemistry. This particular compound features a fluorinated phenyl ring, which can significantly influence its chemical properties and biological activities .
Méthodes De Préparation
The synthesis of 1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine typically involves the reaction of 5-fluoro-2-(trifluoromethyl)aniline with piperazine under specific conditions. One common method includes:
Starting Materials: 5-fluoro-2-(trifluoromethyl)aniline and piperazine.
Reaction Conditions: The reaction is often carried out in a solvent such as ethanol or methanol, under reflux conditions.
Industrial Production: Industrial-scale production may involve continuous flow reactors to ensure consistent quality and yield
Analyse Des Réactions Chimiques
1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorinated positions. Reagents like sodium methoxide or potassium tert-butoxide are often used.
Major Products: The major products depend on the type of reaction. .
Applications De Recherche Scientifique
1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of 1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
1-(5-Fluoro-2-(trifluoromethyl)phenyl)piperazine can be compared with other piperazine derivatives:
Similar Compounds: Examples include 1-(3-trifluoromethylphenyl)piperazine and 1-(4-trifluoromethylphenyl)piperazine.
Uniqueness: The presence of both fluorine and trifluoromethyl groups in this compound makes it unique, as these groups can significantly alter its pharmacokinetic and pharmacodynamic properties
Propriétés
Formule moléculaire |
C11H12F4N2 |
|---|---|
Poids moléculaire |
248.22 g/mol |
Nom IUPAC |
1-[5-fluoro-2-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H12F4N2/c12-8-1-2-9(11(13,14)15)10(7-8)17-5-3-16-4-6-17/h1-2,7,16H,3-6H2 |
Clé InChI |
SUUGIEOQIULUEQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=C(C=CC(=C2)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


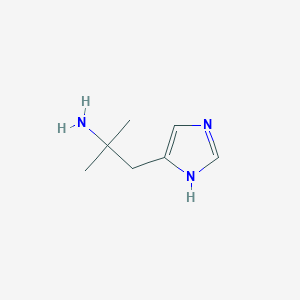
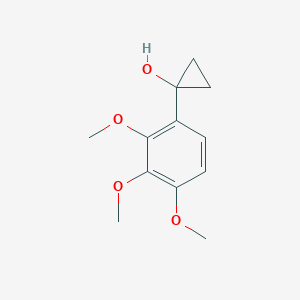
![Tert-butyl 5,8-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13611132.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-hydroxyphenyl)butanoicacid](/img/structure/B13611134.png)
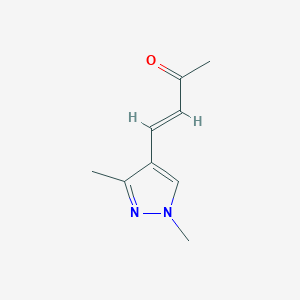
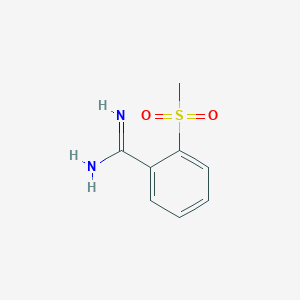
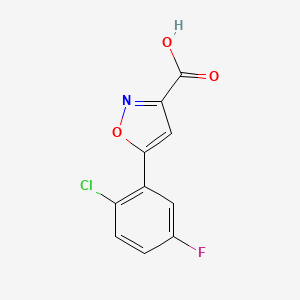

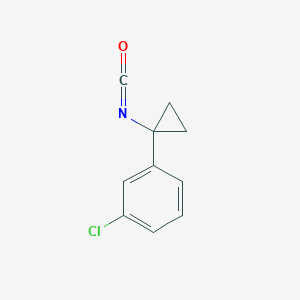
![tert-butyl N-[2-amino-2-(2-fluoro-4-methylphenyl)ethyl]carbamate](/img/structure/B13611171.png)
